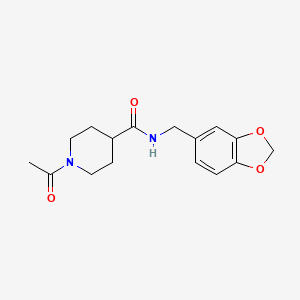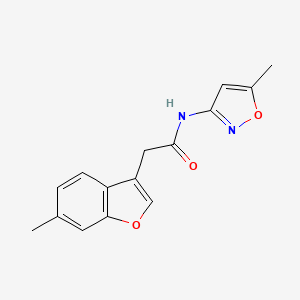![molecular formula C31H26N2O2 B5373842 N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)
N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide, commonly known as BPVM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPVM is a type of malonamide compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BPVM is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. BPVM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BPVM has been shown to have significant biochemical and physiological effects, particularly in cancer cells. Studies have shown that BPVM can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. BPVM has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPVM in lab experiments is its high fluorescence intensity, which makes it a useful tool for imaging and detection applications. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of BPVM. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of BPVM's potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, the use of BPVM as a fluorescent probe for the detection of metal ions and other analytes could be further explored.
Métodos De Síntesis
BPVM can be synthesized using various methods, including the reaction of malonamide with phenylacetylene and phenylboronic acid. Another method involves the reaction of malonamide with 2-phenylacetonitrile and phenylboronic acid. The synthesis of BPVM requires careful attention to the reaction conditions, such as temperature, solvent, and reaction time, to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
BPVM has been studied for its potential applications in various fields, including analytical chemistry, materials science, and biomedical research. In analytical chemistry, BPVM has been used as a fluorescent probe for the detection of metal ions. In materials science, BPVM has been used as a building block for the synthesis of luminescent materials. In biomedical research, BPVM has been studied for its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N,N'-bis[4-[(E)-2-phenylethenyl]phenyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c34-30(32-28-19-15-26(16-20-28)13-11-24-7-3-1-4-8-24)23-31(35)33-29-21-17-27(18-22-29)14-12-25-9-5-2-6-10-25/h1-22H,23H2,(H,32,34)(H,33,35)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHYYYRFGJALHQ-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)CC(=O)NC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)CC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)
![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5373769.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![N-{2-ethoxy-5-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B5373785.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373797.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![ethyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5373827.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5373829.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5373840.png)